molecular formula C10H15N5O B4177738 N-(4-ethoxyphenyl)imidodicarbonimidic diamide CAS No. 43191-42-0

N-(4-ethoxyphenyl)imidodicarbonimidic diamide

Cat. No.: B4177738
CAS No.: 43191-42-0
M. Wt: 221.26 g/mol
InChI Key: CHEQLSSMGDBGBI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)imidodicarbonimidic diamide: is an organic compound with the molecular formula C10H15N5O It is a derivative of imidodicarbonimidic diamide, featuring an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 4-ethoxyaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)imidodicarbonimidic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethoxy group or other functional groups on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)imidodicarbonimidic diamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.

Biology and Medicine: In biological and medical research, this compound may be studied for its potential pharmacological properties. It could be investigated for its interactions with biological targets and its potential therapeutic effects.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)imidodicarbonimidic diamide
  • N-(4-bromophenyl)imidodicarbonimidic diamide
  • N-(4-chlorophenyl)imidodicarbonimidic diamide

Comparison: N-(4-ethoxyphenyl)imidodicarbonimidic diamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, the ethoxy group may confer distinct properties, such as altered solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-2-16-8-5-3-7(4-6-8)14-10(13)15-9(11)12/h3-6H,2H2,1H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEQLSSMGDBGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251810
Record name N-(4-Ethoxyphenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43191-42-0
Record name N-(4-Ethoxyphenyl)imidodicarbonimidic diamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43191-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxyphenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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